2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-[2-[(4-chlorophenyl)methylsulfanyl]phenyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS/c22-16-9-5-14(6-10-16)13-27-19-4-2-1-3-18(19)21-25-24-20(26-21)15-7-11-17(23)12-8-15/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFAHZFAXNWOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901138574 | |
| Record name | 2-(4-Chlorophenyl)-5-[2-[[(4-chlorophenyl)methyl]thio]phenyl]-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339104-03-9 | |
| Record name | 2-(4-Chlorophenyl)-5-[2-[[(4-chlorophenyl)methyl]thio]phenyl]-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339104-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-5-[2-[[(4-chlorophenyl)methyl]thio]phenyl]-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901138574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole typically involves multiple steps starting from readily available precursors. One common method involves the reaction of 4-chlorobenzoic acid with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized to form the 1,3,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Several studies have indicated that oxadiazole derivatives exhibit antimicrobial properties. The presence of the chlorobenzyl and chlorophenyl groups may enhance the compound's efficacy against bacterial strains and fungi. Research has shown that modifications in the oxadiazole ring can lead to improved activity against resistant strains of bacteria .
- Anti-inflammatory Properties :
- Anticancer Potential :
Material Science Applications
- Polymer Synthesis :
- Fluorescent Materials :
Agrochemical Applications
- Pesticide Development :
Case Studies
Mechanism of Action
The mechanism of action of 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical profiles of 1,3,4-oxadiazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects and reported activities.
Structural Analogues with Sulfanyl/Sulfinyl Substituents
- Key Observations: Sulfanyl vs. Substituent Flexibility: Phenoxymethyl groups (e.g., 5I-1) enhance antibacterial activity due to sp³-hybridized -CH₂- improving structural flexibility and receptor interaction . Electron-Withdrawing Groups: Nitro and chloro substituents (e.g., XIV) enhance CNS activity by lowering electron density on the oxadiazole ring, promoting interactions with neuronal targets .
Anticancer Activity Comparisons
| Compound Name | Substituents (Position) | Cell Line Activity (GP% at 10⁻⁵ M) | Reference |
|---|---|---|---|
| 106 | 5: 4-Fluorophenyl | SF-295 (CNS cancer): 98.74% | |
| 107 | 5: 4-Methoxyphenyl | MCF7 (breast cancer): 95.37% |
Antibacterial and Antifungal Trends
- Phenoxymethyl vs. Benzyl: Compound 5I-1 (phenoxymethyl substituent) showed superior antibacterial activity compared to benzyl or phenyl analogs, suggesting that oxygen-containing linkers improve bioavailability or target binding .
- Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group in the target compound may enhance antibacterial potency over methoxy-substituted analogs (e.g., 107 ), as chloro groups increase lipophilicity and membrane penetration.
CNS Activity and Substituent Effects
Biological Activity
2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole, a compound with the CAS number 339104-03-9, is part of the oxadiazole family known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H14Cl2N2OS. It features a 1,3,4-oxadiazole ring, which is recognized for its stability and biological activity. The presence of chlorobenzyl and chlorophenyl groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H14Cl2N2OS |
| Molecular Weight | 426.32 g/mol |
| CAS Number | 339104-03-9 |
| Chemical Class | Oxadiazole |
Biological Activity
Anticancer Properties
Recent studies indicate that compounds containing the oxadiazole scaffold exhibit significant anticancer activity. The mechanism involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. Specifically, 1,3,4-oxadiazoles have been shown to interact with enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer biology .
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives possess antimicrobial properties against various pathogens. The compound's ability to disrupt microbial cell function makes it a candidate for developing new antibiotics .
Other Biological Activities
In addition to anticancer and antimicrobial effects, 1,3,4-oxadiazoles are reported to have anti-inflammatory, antioxidant, and antidiabetic properties. These activities are attributed to their ability to modulate various biochemical pathways and interactions with cellular targets .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits critical enzymes involved in DNA synthesis and repair.
- Targeting Kinases : It interferes with signaling pathways by inhibiting kinases that regulate cell growth and survival.
- Interaction with Nucleic Acids : The oxadiazole ring can interact with nucleic acids, leading to disruption in replication and transcription processes.
Case Studies
Several studies have explored the biological effects of oxadiazole derivatives:
- Anticancer Activity Study : A study evaluated the cytotoxic effects of various oxadiazole derivatives on different cancer cell lines. Results indicated that modifications in the structure significantly enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the low micromolar range .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of synthesized oxadiazole compounds against Staphylococcus aureus and Escherichia coli. The results showed a notable reduction in bacterial viability at concentrations as low as 50 µg/mL .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-chlorophenyl)-1,3,4-oxadiazole?
Answer:
The compound is typically synthesized via multi-step routes:
- Step 1: Formation of hydrazide intermediates (e.g., 4-chlorophenylhydrazide) through esterification and hydrazination .
- Step 2: Cyclization using cyanogen bromide to form the oxadiazole core .
- Step 3: Sulfanyl group introduction via coupling reactions (e.g., with 4-chlorobenzyl thiol derivatives) under basic conditions (e.g., NaH in THF) .
Characterization: Confirmed via / NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and ESI-HRMS (e.g., [M+H] at m/z 429.04) .
Basic: What experimental models are used to evaluate its anti-inflammatory activity?
Answer:
- In vivo: Carrageenan-induced rat paw edema test (20–60 mg/kg dose range), measuring edema inhibition (%) over 3–6 hours. For example, derivatives show 59.5–61.9% inhibition, comparable to indomethacin (64.3%) .
- Analgesic activity: Acetic acid-induced writhing test (25 mg/kg), with activity ranging 44.1–70.6% .
- Ulcerogenicity: Oral administration in rodents (60 mg/kg), with severity indices (0.58–0.83) significantly lower than indomethacin (2.67) .
Advanced: How can structural deviations in crystallographic data be resolved for this compound?
Answer:
- X-ray diffraction: Reveals L-shaped molecular conformation with torsional angles (e.g., 71.46° between aromatic rings) .
- Overlay analysis: Compare with structurally similar oxadiazoles (e.g., 2-(4-fluorobenzylthio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole) to identify deviations in substituent orientations .
- Crystallographic parameters: Monoclinic system (space group C2/c), unit cell dimensions (e.g., a = 19.215 Å, β = 121.25°) .
Advanced: How do substituents influence antibacterial activity against S. aureus and E. coli?
Answer:
- Structure-activity relationship (SAR):
- Methodology:
- MIC determination: Broth microdilution assay (24-hour incubation, 37°C) .
- Comparative analysis: Activity is benchmarked against streptomycin (MIC = 6.25 mg/mL) .
Advanced: How to address contradictions in biological data between structurally similar oxadiazoles?
Answer:
- Data normalization: Standardize assay conditions (e.g., dose, solvent, animal strain) to reduce variability .
- Meta-analysis: Compare substituent effects across studies (e.g., 4-chlorophenyl vs. 3,4-dimethoxyphenyl groups) to identify trends .
- Computational modeling: Use molecular docking (e.g., COX-2 or FabI enzyme targets) to rationalize activity differences .
Advanced: What strategies optimize yield and purity during synthesis?
Answer:
- Cyclization optimization: Use iodine-mediated desulfurization for regioselective oxadiazole formation (yields >80%) .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
- Byproduct mitigation: Monitor reaction progress via TLC (Rf = 0.5 in 3:7 EtOAc/hexane) to isolate intermediates .
Basic: What spectroscopic techniques confirm the sulfanyl linkage in the compound?
Answer:
- NMR: Benzyl methylene protons (-SCH-) appear as a singlet at δ 4.2–4.5 ppm .
- HRMS: Sulfur isotopic peaks (M+2) confirm the presence of chlorine and sulfur atoms .
- IR spectroscopy: S-C stretching vibrations at 600–700 cm .
Advanced: How is the compound’s stability assessed under physiological conditions?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
